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Compound of Interest

Compound Name: 3-(Oxan-4-yl)aniline

Cat. No.: B3089888

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis and structural
confirmation of 3-(Oxan-4-yl)aniline. Due to the limited availability of published experimental
data for this specific compound, this guide presents predicted spectroscopic values alongside
experimental data for structurally related aniline derivatives. This approach offers a valuable
reference for researchers working with similar chemical entities, aiding in the identification and
characterization of novel compounds.

Comparative Spectroscopic Data

The structural confirmation of an organic molecule like 3-(Oxan-4-yl)aniline relies on a
combination of spectroscopic techniques. The table below summarizes the key predicted data
for 3-(Oxan-4-yl)aniline and compares it with experimental data from other aniline derivatives.
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Spectroscopic
Technique

3-(Oxan-4-yl)aniline
(Predicted/Typical)

N-benzylaniline
(Experimental)[1]

N-benzyl-3-
fluoroaniline
(Experimental)[1]

1H NMR (ppm, CDCls)

~7.0-7.2 (m, Ar-H),
~6.6-6.8 (m, Ar-H),
~3.9-4.1 (m, O-CHz),
~3.4-3.6 (m, O-CHz),
~2.5-2.7 (m, Ar-CH),
~1.7-1.9 (m, CH2)

7.45 (dt,J=15.0,7.4
Hz, 4H), 7.38 (d, J =
6.8 Hz, 1H), 7.30 —
7.24 (m, 2H), 6.82 (td,
J=7.3,0.6 Hz, 1H),
6.73 (d, J = 8.5 Hz,
2H), 4.41 (s, 2H), 4.10
(s, 1H)

81.4 mg); 1H NMR
(500 MHz, CDCI3) &
7.45 (dt, J=15.0, 7.4
Hz, 4H), 7.38 (d, J =
6.8 Hz, 1H), 7.30 —
7.24 (m, 2H), 6.82 (td,
J=7.3,0.6 Hz, 1H),
6.73 (d, J = 8.5 Hz,
2H), 4.41 (s, 2H), 4.10
(s, 1H)

13C NMR (ppm,

~147 (Ar-C-N), ~129
(Ar-CH), ~118 (Ar-
CH), ~115 (Ar-CH),

148.2, 139.5, 129.4,
128.7, 127.6, 127.3,

147.8, 136.7, 133.2,
129.6, 129.3, 129.0,

CDCls) 128.4,127.0, 117.8,
~68 (O-CHz), ~42 (Ar-  117.6,112.9,48.4
113.0, 45.9
CH), ~34 (CH-2)
Not explicitly detailed o ]
~3450-3350 (N-H ] - Not explicitly detailed
for this specific ] N
stretch), ~3100-3000 ) for this specific
compound in the )
(Ar C-H stretch), ) compound in the
) ) provided results, but )
~2950-2850 (Aliphatic ) N provided results, but
typical aniline spectra o
IR (cm™1) C-H stretch), ~1620 would show similar

(N-H bend), ~1600,
1500 (Ar C=C
stretch), ~1100 (C-O
stretch)

show characteristic N-
H, C-H, and C=C
stretching and

bending vibrations.[2]

[3]

characteristic peaks
with potential shifts
due to the fluorine

substituent.

Mass Spec. (m/z)

[M+H]*: 178.12265
(Predicted)[4]

[M]*: 183.25

[M]*: 201.24

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of aniline derivatives. These protocols are based on standard laboratory
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practices.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or 500 MHz NMR
spectrometer.

H NMR Acquisition:

o Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
o The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).

13C NMR Acquisition:

o Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

o Alarger number of scans is typically required (e.g., 1024 or more).

o Proton decoupling is used to simplify the spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide
(KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent
disk using a hydraulic press.
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o Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or
KBr).

 Instrumentation: Record the spectrum using an FTIR spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
o Collect the sample spectrum over a typical range of 4000-400 cm~1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:

o Introduce the sample solution into the ion source, typically via direct infusion or coupled
with a liquid chromatography system.

o Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's
properties.

o Scan a mass range appropriate for the expected molecular weight of the compound.

o Data Analysis: Identify the molecular ion peak ([M]*, [M+H]*, or [M-H]~) to determine the
molecular weight of the compound. Analyze the fragmentation pattern to gain further
structural information.
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Workflow for Spectroscopic Analysis and Structural
Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of a novel organic compound like 3-(Oxan-4-yl)aniline.

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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